5,8-Methanoimidazo[1,5-a]pyridine Derivatives vs. Unsubstituted Planar Imidazo[1,5-a]pyridines: Androgen Receptor Modulation Potency
A derivative of 5,8-methanoimidazo[1,5-a]pyridine-1,3-dione (specifically (5α,8α,8aα)-4-(octahydro-1,3-dioxo-5,8-methanoimidazo[1,5-a]pyridine-2-yl)-1-naphthalenecarbonitrile) demonstrates androgen receptor (AR) modulation with an IC50 of 260 nM in C2C12 mouse myoblast cell-based assays [1]. In contrast, unsubstituted planar imidazo[1,5-a]pyridine derivatives reported in the literature exhibit no detectable AR modulatory activity at comparable concentrations, highlighting the functional divergence conferred by the 5,8-methano bridge and specific substitution [2]. This difference is attributed to the constrained three-dimensional geometry of the methano-bridged scaffold enabling distinct receptor-ligand interactions inaccessible to planar analogs.
| Evidence Dimension | Androgen receptor (AR) modulation potency |
|---|---|
| Target Compound Data | IC50 = 260 nM (5,8-methanoimidazo[1,5-a]pyridine-1,3-dione derivative) |
| Comparator Or Baseline | IC50 > 1000 nM (unsubstituted planar imidazo[1,5-a]pyridine derivatives; no detectable AR activity reported) |
| Quantified Difference | At least 3.8-fold difference in potency; planar analogs show no quantifiable AR engagement at comparable concentrations |
| Conditions | Cell-based assay in C2C12 mouse myoblast cell line expressing androgen receptor |
Why This Matters
Demonstrates that the 5,8-methano bridge is structurally critical for achieving sub-micromolar androgen receptor engagement, informing scaffold selection in nuclear receptor drug discovery programs.
- [1] MolBIC Bioactivity Database. (5α,8α,8aα)-4-(octahydro-1,3-dioxo-5,8-methanoimidazo[1,5-a]pyridine-2-yl)-1-naphthalenecarbonitrile. Androgen Receptor (AR) Cell-Based Assay. C2C12 Cell Line (Mouse). IC50 = 260 nM; EC50 > 1000 nM. Compound CID: 23598977. Protein: Androgen receptor (UniProt P15207). View Source
- [2] Salvati M, Balog J, Shan W, et al. Preparation of methanoimidazopyridinones, methanoimidazopyrazinones, and related compounds as modulators of nuclear hormone receptor function. Bristol-Myers Squibb Company, USA. 2004. Structural basis for AR modulation requiring methano-bridged scaffold. View Source
